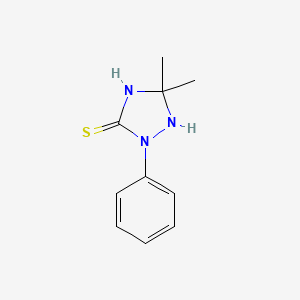

5,5-Dimethyl-2-phenyl-1,2,4-triazolidine-3-thione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

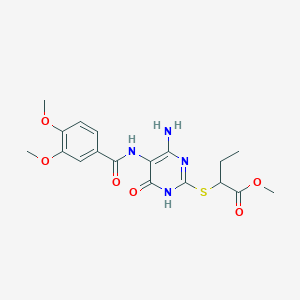

“5,5-Dimethyl-2-phenyl-1,2,4-triazolidine-3-thione” is a chemical compound with the molecular formula C10H13N3S . It has been studied for its potential use in the development of new antibiotics, particularly against multidrug-resistant bacteria .

Synthesis Analysis

This compound can be synthesized via a simple reaction between aldehydes and thiosemicarbazide . The reaction can be catalyzed by an acidic ionic liquid, which offers several advantages such as shorter reaction times, mild reaction conditions, easy workup, and wide substrate scope tolerance .Molecular Structure Analysis

The molecular structure of “5,5-Dimethyl-2-phenyl-1,2,4-triazolidine-3-thione” has been confirmed by NMR, IR, and ESI–MS analysis .Physical And Chemical Properties Analysis

The physical form of “5,5-Dimethyl-2-phenyl-1,2,4-triazolidine-3-thione” is solid .Aplicaciones Científicas De Investigación

Synthesis of Organic Molecules

This compound is used in the synthesis of organic molecules . It reacts well with variously substituted aldehydes or ketones to produce desired compounds in extremely good quantity .

Green Catalyst

It is used as a green catalyst in the synthesis of 1,2,4-triazolidine-3-thiones . The catalyst can be recycled (up to 4 cycles) without compromising the yield of the final products .

Eco-friendly Procedure

The compound is used in eco-friendly procedures for the synthesis of organic molecules . The method is operationally simple and eco-friendly .

Biological Properties

1,2,4-triazolidines-3 thiones derivatives, including 5,5-Dimethyl-2-phenyl-1,2,4-triazolidine-3-thione, have shown a vibrant pharmacological profile . They have been surveyed deliberately for a variety of biological properties .

Therapeutic Agents

These derivatives show therapeutic agents in the treatment of diabetes, influenza infection, and cancer metastasis .

Antiviral Activities

1,2,4-Triazolethiones, including 5,5-Dimethyl-2-phenyl-1,2,4-triazolidine-3-thione, have shown antiviral activities .

Synthesis of 5-substituted phenyl-1,2,4-triazole-3-thiones

The compound is used in the synthesis of 5-substituted phenyl-1,2,4-triazole-3-thiones .

Reusable Catalyst

The compound has been used as a reusable catalyst in water . This makes it a valuable resource in sustainable chemistry .

Safety and Hazards

Mecanismo De Acción

Target of Action

The primary target of 5,5-Dimethyl-2-phenyl-1,2,4-triazolidine-3-thione is acetylcholinesterase (AChE) . AChE is a critical enzyme involved in neurotransmission, specifically in the termination of impulse transmission by rapid hydrolysis of the neurotransmitter acetylcholine.

Mode of Action

5,5-Dimethyl-2-phenyl-1,2,4-triazolidine-3-thione interacts with AChE, inhibiting its activity . This inhibition prevents the breakdown of acetylcholine, leading to an increase in the concentration of acetylcholine at the synapse. The increased acetylcholine levels result in prolonged cholinergic effects.

Biochemical Pathways

The inhibition of AChE by 5,5-Dimethyl-2-phenyl-1,2,4-triazolidine-3-thione affects the cholinergic pathway. The cholinergic pathway is responsible for transmitting signals in the nervous system through the neurotransmitter acetylcholine. By inhibiting AChE, this compound disrupts the normal functioning of the cholinergic pathway, leading to altered neurotransmission .

Result of Action

The inhibition of AChE by 5,5-Dimethyl-2-phenyl-1,2,4-triazolidine-3-thione leads to increased levels of acetylcholine in the synapse. This can result in prolonged muscle contraction and altered neurotransmission, which may have various physiological effects .

Action Environment

The action of 5,5-Dimethyl-2-phenyl-1,2,4-triazolidine-3-thione can be influenced by various environmental factors. For instance, the pH of the environment can affect the ionization state of the compound, potentially impacting its interaction with AChE. Additionally, the presence of other molecules can influence the compound’s stability and efficacy .

Propiedades

IUPAC Name |

5,5-dimethyl-2-phenyl-1,2,4-triazolidine-3-thione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N3S/c1-10(2)11-9(14)13(12-10)8-6-4-3-5-7-8/h3-7,12H,1-2H3,(H,11,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEGNHJAOYPHKHE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(NC(=S)N(N1)C2=CC=CC=C2)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5,5-Dimethyl-2-phenyl-1,2,4-triazolidine-3-thione | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(4-Fluorophenyl){2-[(3-fluorophenyl)amino]pteridin-4-yl}amine](/img/structure/B2814866.png)

![N-[3,5-bis(trifluoromethyl)phenyl]-3-[(4-methoxyphenyl)methoxy]thiophene-2-carboxamide](/img/structure/B2814867.png)

![2-(Benzo[d]thiazol-2-ylthio)-1-(4-(2-phenylcyclopropanecarbonyl)piperazin-1-yl)ethanone](/img/structure/B2814869.png)

![Ethyl 5-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(2-(2,5-dioxopyrrolidin-1-yl)acetamido)-4-methylthiophene-3-carboxylate](/img/structure/B2814872.png)

![N-(benzo[d]thiazol-2-yl)-4-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)butanamide](/img/structure/B2814874.png)

![1-(5-chloro-2-methylphenyl)-4-(2,6-dimethylmorpholin-4-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2814876.png)

![3-[(3-Methoxypropyl)amino]-1lambda6-thiolane-1,1-dione hydrochloride](/img/structure/B2814881.png)